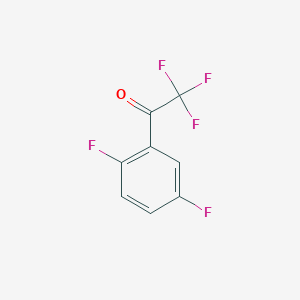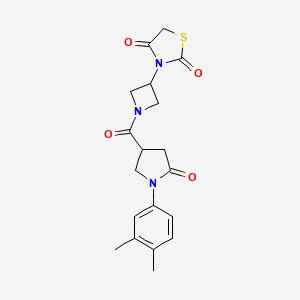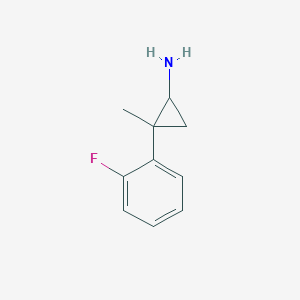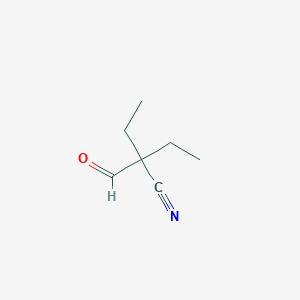![molecular formula C14H11F3N2O B2872948 N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide CAS No. 1092345-80-6](/img/structure/B2872948.png)
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a chemical compound with the molecular formula C14H11F3N2O and a molecular weight of 280.25 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group attached to a pyridine ring, which imparts distinct chemical properties.
Applications De Recherche Scientifique
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that many compounds with trifluoromethyl groups have significant pharmacological activities
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide interacts with its targets and exerts its effects . .
Safety and Hazards
As a research chemical, “N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide” should be handled with care. It is recommended to use it only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of skin or eye contact, wash with plenty of water and seek medical advice if irritation persists .
Orientations Futures
The future directions for “N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide” could include further studies on its synthesis, chemical reactions, and potential biological activities. Given the importance of trifluoromethylpyridines in the pharmaceutical and agrochemical industries , this compound could serve as a valuable starting point for the development of new drugs or agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves the functionalization of the 5-position of the pyridine ring. One common method involves lithiation followed by trapping with electrophiles . The reaction conditions must be carefully controlled to avoid precipitation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide: Known for its unique trifluoromethyl group.
N-methyl-3-[5-(chloromethyl)-2-pyridinyl]benzenecarboxamide: Similar structure but with a chloromethyl group instead of trifluoromethyl.
N-methyl-3-[5-(methyl)-2-pyridinyl]benzenecarboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c1-18-13(20)10-4-2-3-9(7-10)12-6-5-11(8-19-12)14(15,16)17/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSDUAAVQODGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2872866.png)

![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)
![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)
![9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872876.png)






